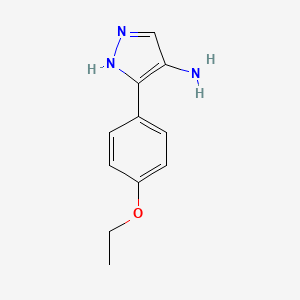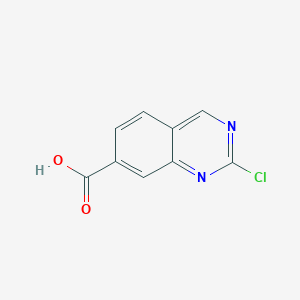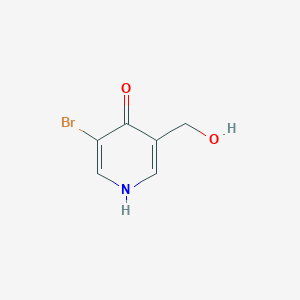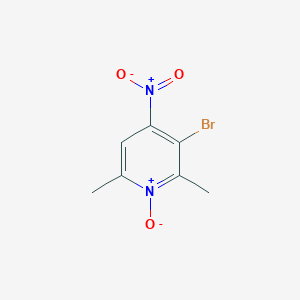
Methyl 6,7-dibromo-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-dibromo-2-naphthoate is an organic compound with the molecular formula C12H8Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms at the 6 and 7 positions and a methyl ester group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-naphthoate, followed by purification steps to isolate the desired dibromo product. The reaction typically requires the use of bromine as the brominating agent and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 6 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,7-dibromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthoates depending on the nucleophile used.
Reduction Reactions: The major product is the dihydro derivative of this compound.
Oxidation Reactions: Major products include naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7-dibromo-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-naphthoate: A related compound with a single methyl ester group at the 2 position.
Methyl 6-bromo-2-naphthoate: A similar compound with a single bromine atom at the 6 position.
Methyl 6,7-dichloro-2-naphthoate: A compound with chlorine atoms instead of bromine at the 6 and 7 positions.
Uniqueness
Methyl 6,7-dibromo-2-naphthoate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern provides distinct properties compared to mono-bromo or dichloro analogs, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H8Br2O2 |
|---|---|
Molekulargewicht |
344.00 g/mol |
IUPAC-Name |
methyl 6,7-dibromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8Br2O2/c1-16-12(15)8-3-2-7-5-10(13)11(14)6-9(7)4-8/h2-6H,1H3 |
InChI-Schlüssel |
UDOOMAJHUPFRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)




![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)





![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)

